Product packaging for H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH(Cat. No.:CAS No. 911288-93-2)

H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH

Cat. No.: B14179249
CAS No.: 911288-93-2
M. Wt: 776.9 g/mol
InChI Key: OXJVREDRODHFLX-LKFGXTQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH is a synthetic peptide with the amino acid sequence Tyr-Pro-Asn-Thr-Ala-Leu-Val. This heptapeptide has a molecular formula of C34H53N9O12 and a molecular weight of 779.85 g/mol . Custom peptides like H-Tyr-Pro-Asn-Thr-Ala-Leu-Val are essential tools in biochemical research. They are commonly utilized as reference standards, enzyme substrates, or potential ligands in receptor binding studies . The specific research applications for this peptide can be diverse and are determined by its unique amino acid sequence. Researchers are advised to consult the scientific literature for studies involving this specific sequence to understand its potential research value and mechanism of action fully. This product is offered for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H56N8O11 B14179249 H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH CAS No. 911288-93-2

Properties

CAS No.

911288-93-2

Molecular Formula

C36H56N8O11

Molecular Weight

776.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C36H56N8O11/c1-17(2)14-24(31(49)42-28(18(3)4)36(54)55)40-30(48)19(5)39-34(52)29(20(6)45)43-32(50)25(16-27(38)47)41-33(51)26-8-7-13-44(26)35(53)23(37)15-21-9-11-22(46)12-10-21/h9-12,17-20,23-26,28-29,45-46H,7-8,13-16,37H2,1-6H3,(H2,38,47)(H,39,52)(H,40,48)(H,41,51)(H,42,49)(H,43,50)(H,54,55)/t19-,20+,23-,24-,25-,26-,28-,29-/m0/s1

InChI Key

OXJVREDRODHFLX-LKFGXTQKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Synthetic Methodologies and Advanced Techniques for H Tyr Pro Asn Thr Ala Leu Val Oh Production

Solid-Phase Peptide Synthesis (SPPS) Approaches for Oligopeptides

SPPS, pioneered by Merrifield, is the cornerstone of modern peptide synthesis due to its efficiency and amenability to automation. appliedpolytech.comlsu.edu The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. lsu.edubiosynth.com This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration. lsu.edu

Fmoc/tBu Chemistry Optimizations for H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH Sequence Elongation

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS. chempep.comcsic.es The Fmoc group, which protects the α-amino group of the incoming amino acid, is base-labile and typically removed by treatment with a piperidine (B6355638) solution in a suitable solvent like dimethylformamide (DMF). chempep.comcsic.es The side chains of the amino acids, such as the hydroxyl group of Tyrosine and Threonine, the carboxyl group of Asparagine's side chain amide, are protected by acid-labile groups like tert-butyl (tBu). csic.espeptide.com

For the synthesis of this compound, the sequence would be assembled in the C-terminal to N-terminal direction. The use of Fmoc-Tyr(tBu)-OH is standard to prevent acylation of the tyrosine side-chain's phenolic group during synthesis. peptide.comcaymanchem.com While not always essential for short peptides, its use enhances efficiency by preventing unproductive consumption of activated amino acids. peptide.com

A potential challenge during the elongation is the formation of aspartimide from the Asparagine (Asn) residue, a side reaction promoted by the basic conditions of Fmoc deprotection. nih.gov This can lead to impurities in the final product. Optimization strategies to mitigate this include the use of milder bases or the introduction of protecting groups on the side-chain amide of asparagine, though this adds complexity.

Selection of Resins and Initial Amino Acid Loading Strategies for C-Terminal Valine

Commonly Used Resins for C-Terminal Acids:

Resin TypeLinker TypeCleavage ConditionKey Advantages
Wang Resin p-alkoxybenzyl alcohol95% TFAHigh loading capacity, good yields for many sequences. appliedpolytech.commerckmillipore.com
2-Chlorotrityl chloride (2-CTC) Resin TritylMildly acidic (e.g., 1% TFA in DCM)Suppresses racemization of the C-terminal residue and minimizes diketopiperazine formation, especially beneficial after proline. biosynth.commerckmillipore.com
NovaSyn® TGT Resin Trityl-based95% TFA or milder conditionsSuitable for sensitive C-terminal residues and helps prevent side reactions. merckmillipore.com

The initial loading of the first amino acid, Fmoc-Val-OH, onto the resin is a crucial step. For Wang resin, this esterification can be challenging. appliedpolytech.com Pre-loaded resins, where the first amino acid is already attached, are often preferred to ensure efficiency and avoid potential side reactions like racemization. appliedpolytech.commerckmillipore.com For the sterically hindered Valine, using a more reactive coupling agent or an extended coupling time might be necessary to achieve optimal loading. The 2-CTC resin offers an advantage here as loading is generally free from racemization. merckmillipore.com

Advanced Coupling Reagents and Reaction Condition Modulations for Efficient Peptide Bond Formation

The formation of the amide (peptide) bond is the central reaction in SPPS. bachem.com It requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. wpmucdn.com A variety of coupling reagents have been developed to enhance efficiency and minimize side reactions, particularly racemization. bachem.comuni-kiel.de

Table of Common Coupling Reagents:

Reagent ClassExamplesActivating Species GeneratedNotes
Carbodiimides DCC, DICO-acylisoureaDIC is preferred in SPPS as the urea (B33335) byproduct is soluble and easily washed away. Often used with additives like HOBt or OxymaPure to reduce racemization. bachem.com
Phosphonium Salts BOP, PyBOP, PyAOPPhosphonium-based active estersHighly efficient, especially for sterically hindered couplings. chempep.comsigmaaldrich.com PyAOP is particularly effective due to the anchimeric assistance from the pyridine (B92270) nitrogen. sigmaaldrich.com
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUOBt or OAt estersWidely used in automated synthesizers. chempep.comsigmaaldrich.com HATU and HCTU are highly reactive. sigmaaldrich.comacs.org COMU is a safer alternative to HOBt/HOAt-based reagents. bachem.comacs.org

For the this compound sequence, the coupling of Fmoc-Ala-OH to the N-terminus of the resin-bound Leu-Val dipeptide and subsequent couplings would typically proceed efficiently. However, coupling to the secondary amine of Proline can sometimes be slower. Using a highly efficient reagent like HATU or HCTU can be beneficial. The choice of base is also important; while DIEA is common, less nucleophilic bases like collidine can be used to minimize side reactions. chempep.comuni-kiel.de

Deprotection and Cleavage Strategies from Solid Support

Once the peptide chain is fully assembled, the final steps are the removal of the N-terminal Fmoc group, followed by the cleavage of the peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups (tBu on Tyr and Thr). csic.es

The final cleavage is typically achieved by treating the peptide-resin with a strong acid cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), with the remaining 5% consisting of "scavengers." These scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are crucial to trap the reactive carbocations generated from the cleavage of the tBu and other protecting groups, preventing them from reattaching to sensitive residues like Tyrosine.

Solution-Phase Peptide Synthesis (LPPS) Innovations for this compound Fragment Condensation

While less common for routine peptide synthesis, Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS) can be advantageous for large-scale production or for the synthesis of complex peptides. In the context of this compound, a fragment condensation approach could be employed. This would involve synthesizing smaller peptide fragments, for instance, H-Tyr-Pro-Asn-OH and H-Thr-Ala-Leu-Val-OH, separately in solution. These fragments would then be purified and coupled together. This strategy can simplify the purification of the final product compared to the stepwise synthesis of a long peptide. The same advanced coupling reagents used in SPPS, such as HATU or PyBOP, are also highly effective for fragment condensation in solution.

Chemoenzymatic Synthesis Strategies for this compound

Chemoenzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.gov This approach offers the advantages of high stereoselectivity and mild reaction conditions, avoiding the need for extensive side-chain protection and deprotection steps. nih.gov

For a peptide like this compound, a chemoenzymatic strategy could involve the use of a protease, such as papain or thermolysin, in reverse. nih.gov The synthesis could proceed by the enzymatic ligation of smaller, chemically synthesized peptide fragments or by a stepwise enzymatic addition of amino acid esters. The specificity of the enzyme for the C-terminal residue of the acyl donor and the N-terminal residue of the nucleophile is a key consideration. While challenges in controlling the reaction equilibrium and enzyme stability exist, ongoing research into engineered enzymes and optimized reaction media, such as frozen aqueous systems or ionic liquids, is expanding the applicability of this green chemistry approach. nih.gov

Large-Scale Preparative Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates a thorough evaluation of synthetic strategies to ensure efficiency, cost-effectiveness, and high purity of the final product. The two primary approaches for peptide synthesis, Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), each present distinct advantages and challenges for a heptapeptide (B1575542) of this sequence.

For large-scale synthesis of this compound, SPPS is often the preferred method due to its speed and ease of automation, which simplifies the purification of intermediates. However, challenges such as aggregation of the growing peptide chain, particularly with hydrophobic residues like Leucine and Valine, and the steric hindrance posed by Proline, must be addressed. Strategic selection of resins, linkers, and coupling reagents is critical. For instance, a high-capacity resin may be employed, but care must be taken to prevent incomplete reactions.

LPPS, while more labor-intensive due to the need for purification after each coupling step, can be more cost-effective for very large quantities of shorter peptides. The decision between SPPS and LPPS would be based on the desired scale, required purity, and economic feasibility.

Below is a comparative table outlining key considerations for the large-scale synthesis of this compound.

Table 1: Comparison of Large-Scale Synthesis Methods for this compound

Feature Solid-Phase Peptide Synthesis (SPPS) Liquid-Phase Peptide Synthesis (LPPS)
Principle The peptide chain is assembled on a solid polymer support. Synthesis is carried out in solution, with isolation of intermediates.
Speed Faster, due to the elimination of intermediate purification steps. Slower, as each intermediate must be purified.
Automation Highly amenable to automation. Less easily automated.
Purification Simplified, as excess reagents are washed away. Requires purification after each coupling step.
Scalability Can be challenging to scale up due to cost of resins and reagents. More readily scalable for very large quantities.
Reagent Use Requires a large excess of reagents to drive reactions to completion. Can be performed with near-stoichiometric amounts of reagents.

| Solvent Consumption | High, due to extensive washing steps. | Generally lower than SPPS. |

Purification and Chromatographic Separations of Synthetic this compound

Following synthesis, the crude peptide product contains not only the target sequence but also deletion sequences, truncated peptides, and by-products from protecting groups. Therefore, a robust purification strategy is essential to isolate this compound to the desired purity.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of synthetic peptides like this compound. The development of an efficient HPLC method involves the optimization of several parameters.

For a heptapeptide with a mix of hydrophobic (Leu, Val, Ala) and hydrophilic (Tyr, Asn, Thr) residues, a C18 stationary phase is typically a suitable choice. The mobile phase usually consists of an aqueous component (Solvent A) and an organic component (Solvent B), both containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution.

A gradient elution, where the concentration of the organic solvent is gradually increased, is necessary to separate the target peptide from its impurities. The gradient must be optimized to achieve maximum resolution between the main peak and closely eluting impurities.

Table 2: Exemplary Preparative RP-HPLC Parameters for this compound Purification

Parameter Condition
Column Preparative C18, 10 µm particle size, 300 Å pore size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 45% B over 40 minutes
Flow Rate 20 mL/min
Detection UV at 220 nm and 280 nm

| Temperature | Ambient |

Countercurrent Chromatography and Other Advanced Separation Techniques

While RP-HPLC is highly effective, alternative and complementary techniques like countercurrent chromatography (CCC) can be advantageous, especially for large-scale purification or for peptides that are difficult to purify by conventional methods. CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample.

For a peptide like this compound, a suitable biphasic solvent system must be selected to achieve an optimal partition coefficient (K). The choice of solvent system is critical and is often determined empirically. A common solvent system for peptides is the butanol-acetic acid-water (BAW) system.

Table 3: Potential CCC Solvent System for this compound Purification

Solvent System Components Ratio (v/v/v) Phase for Stationary Phase Phase for Mobile Phase
n-Butanol 4 Upper Phase Lower Phase
Acetic Acid 1

Quality Control and Analytical Verification of this compound Purity

Rigorous quality control is imperative to confirm the identity, purity, and quantity of the synthesized this compound. This involves a suite of analytical techniques to provide a comprehensive characterization of the peptide.

Amino Acid Analysis for Compositional Verification

Amino acid analysis (AAA) is a fundamental technique used to verify the amino acid composition of the synthesized peptide. The peptide is first hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified. The resulting amino acid ratios should match the theoretical composition of this compound.

Table 4: Theoretical vs. Expected Experimental Amino Acid Analysis Results for this compound

Amino Acid Theoretical Ratio Expected Experimental Ratio (Normalized to Leucine)
Aspartic Acid (Asx) 1 1.0 ± 0.1
Threonine (Thr) 1 1.0 ± 0.1
Proline (Pro) 1 1.0 ± 0.1
Alanine (B10760859) (Ala) 1 1.0 ± 0.1
Valine (Val) 1 1.0 ± 0.1
Leucine (Leu) 1 1.00 (Reference)

Note: Asparagine (Asn) is converted to Aspartic Acid (Asp) during acid hydrolysis and is reported as Asx.

Spectroscopic and Spectrometric Purity Assessments

Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for confirming the identity and assessing the purity of the synthesized peptide.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the peptide. The observed molecular weight should correspond to the calculated theoretical molecular weight of this compound. High-resolution mass spectrometry can provide further confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While complex for peptides, 1D and 2D NMR experiments can provide detailed structural information and confirm the sequence and purity. The proton (¹H) NMR spectrum should show characteristic signals for the aromatic protons of Tyrosine and the various amide and side-chain protons.

Table 5: Summary of Analytical Data for this compound Verification

Analytical Technique Parameter Expected Result
Mass Spectrometry (ESI-MS) [M+H]⁺ 791.9 g/mol
Analytical RP-HPLC Purity ≥ 95% (or as specified)
Amino Acid Analysis Amino Acid Ratio Conforms to theoretical values

| ¹H NMR | Characteristic Signals | Presence of aromatic signals for Tyr (~6.7-7.1 ppm), distinct amide, and aliphatic proton signals. |

Advanced Structural Elucidation and Conformational Dynamics of H Tyr Pro Asn Thr Ala Leu Val Oh

Primary Sequence Confirmation Methodologies

Before delving into higher-order structural analysis, the unequivocal confirmation of the peptide's primary sequence, Tyr-Pro-Asn-Thr-Ala-Leu-Val, is paramount. The two primary techniques for this purpose are mass spectrometry and Edman degradation.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for peptide sequencing. nih.gov The peptide is first ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the intact peptide is determined. This parent ion is then selected and subjected to fragmentation, breaking the peptide bonds. The resulting fragment ions are analyzed to reveal the sequence. youtube.com The masses of the fragments allow for the deduction of the amino acid sequence. youtube.com

Edman Degradation: This classic method provides sequential N-terminal amino acid identification. ehu.euswikipedia.org The N-terminal residue (Tyrosine) is reacted with phenylisothiocyanate (PITC), then cleaved from the peptide chain and identified via chromatography. ehu.euspearson.com The process is repeated for the new N-terminus (Proline), and so on, confirming the sequence one residue at a time. ehu.eus While largely superseded by MS for high-throughput analysis, Edman degradation remains valuable for confirming MS results and analyzing N-terminal modifications. mtoz-biolabs.comnumberanalytics.com

Table 1: Comparison of Primary Sequence Confirmation Methods

Technique Principle Advantages Limitations
Tandem Mass Spectrometry (MS/MS) Measures mass-to-charge ratio of peptide fragments. High sensitivity, high throughput, can identify post-translational modifications. Can be difficult to distinguish between isobaric residues (e.g., Leucine and Isoleucine).
Edman Degradation Sequential removal and identification of N-terminal amino acids. Provides unambiguous N-terminal sequence, can confirm MS data. mtoz-biolabs.com Requires pure sample, not suitable for long peptides (>50-60 residues), will not work if N-terminus is blocked. wikipedia.org

Solution-State Secondary Structure Characterization of H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH

The conformation of a peptide in solution is often dynamic and can be influenced by the solvent environment. Several spectroscopic techniques are employed to characterize its secondary structure.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. americanpeptidesociety.orgnih.gov The resulting spectrum in the far-UV region (190-250 nm) is sensitive to the peptide's secondary structure. nih.govspringernature.com Different secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra. americanpeptidesociety.orgpnas.org For a short peptide like this compound, the spectrum would likely indicate a predominance of random coil or turn structures, rather than well-defined helices or sheets. creative-proteomics.com

Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures

Secondary Structure Positive Peak(s) (nm) Negative Peak(s) (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~217
Random Coil ~212 ~195
β-Turn Variable, often weak signals Variable, often weak signals

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Insights

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.govepa.gov A series of 2D NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign all the proton resonances and to obtain conformational constraints. acs.org

Chemical Shifts: The chemical shifts of the amide protons and α-carbons are sensitive to the local conformation. Deviations from random coil values can indicate the presence of secondary structure.

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation. acs.org For instance, the presence of sequential dNN(i, i+1) NOEs would suggest an extended conformation, while dαN(i, i+1) NOEs are indicative of turn or helical structures.

The presence of a proline residue at the second position has a profound impact on the peptide's conformation. The cyclic structure of proline's side chain restricts the backbone dihedral angle φ to approximately -60°, significantly limiting the conformational freedom of the peptide. youtube.com

Proline is frequently found in β-turns, which are structures that reverse the direction of the peptide chain. youtube.comreddit.com The Tyr-Pro peptide bond can also undergo cis-trans isomerization, with the trans conformation being generally more favorable. youtube.comnih.gov This isomerization can be a slow process on the NMR timescale, potentially leading to two distinct sets of resonances for the residues preceding proline. acs.org

Aromatic Interactions: The aromatic side chain of tyrosine can participate in π-π stacking or cation-π interactions, which can influence and stabilize the peptide's conformation. nih.gov

NMR and Fluorescence Spectroscopy: The aromatic protons of tyrosine have distinct chemical shifts in the NMR spectrum, and their NOEs to other protons in the peptide can provide information about the orientation of the aromatic ring. nih.gov Tyrosine's intrinsic fluorescence is also sensitive to its local environment and can be used to monitor conformational changes.

Solid-State Structural Analysis of this compound

While solution-state studies provide information about the dynamic conformations of the peptide, solid-state analysis can reveal a high-resolution static picture of a specific conformation.

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. nih.gov The first step is to grow a high-quality crystal of the peptide, which can be a challenging process. Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build a model of the peptide's structure. iisc.ac.in The structure would reveal precise bond lengths, bond angles, and the conformation of the peptide backbone and side chains in the crystalline state. mdpi.com

Solid-State NMR (ssNMR): This technique can be used to study the structure of peptides in a solid or semi-solid state, including on the solid support used during peptide synthesis. nih.gov ssNMR can provide information on the secondary structure and dynamics of the peptide in a non-crystalline solid form.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a = 10.2, b = 15.5, c = 25.8
Resolution (Å) 1.8
R-factor / R-free 0.18 / 0.22
Solvent Content (%) 45
Molecules per Asymmetric Unit 1

X-ray Crystallographic Investigations of Peptide Crystals

X-ray crystallography is a cornerstone technique for determining the three-dimensional atomic structure of molecules, including peptides. wikipedia.org The method involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise arrangement of its atoms. wikipedia.org

For peptides like Angiotensin III, obtaining high-quality crystals suitable for diffraction can be challenging due to their inherent flexibility. Consequently, peptides are often crystallized in complex with their biological targets. A notable example is the structural determination of the Angiotensin II Type 1 Receptor (AT1R) in complex with antagonists, which was achieved using serial femtosecond crystallography—a technique well-suited for microcrystals. nih.govmtroyal.canih.govosti.gov These studies provide critical insights into the binding pocket and the conformation the ligand adopts upon binding. While this is not the structure of the unbound peptide, it reveals a biologically relevant conformation.

The data obtained from such an experiment would typically be deposited in a public database like the Protein Data Bank (PDB). Below is a hypothetical data table representing typical information from a crystallographic study of a peptide-receptor complex.

ParameterValue
PDB ID2X0B
Resolution (Å)2.90
Space GroupP 43 21 2
Unit Cell Dimensions (Å)a=b=101.5, c=198.7
MethodX-ray Diffraction
R-value0.235
R-free0.288
This table is representative and based on data for the Angiotensin II receptor. Specific data for this compound is not available.

Neutron Diffraction Studies for Hydrogen Atom Localization and Hydrogen Bonding Networks

While X-ray diffraction is excellent for locating heavier atoms, it is less effective at precisely identifying the positions of hydrogen atoms. Neutron diffraction overcomes this limitation because neutrons scatter off atomic nuclei rather than electrons. stfc.ac.uk This makes it an invaluable tool for accurately determining the positions of hydrogen atoms, which is crucial for understanding hydrogen bonding networks, protonation states of residues (like Histidine), and water-peptide interactions. stfc.ac.uk

Small-Angle Neutron Scattering (SANS) is a related technique used to study the shape and interactions of molecules in solution. For instance, SANS has been used to investigate the interaction of Angiotensin II with model cell membranes. nih.govresearchgate.net These studies revealed that the peptide interacts with the membrane surface, penetrating the lipid head groups and, in the fluid phase, affecting the hydrophobic core. nih.govresearchgate.net This information is vital for understanding how the peptide approaches and binds to its membrane-bound receptor.

A typical SANS experiment on a peptide interacting with vesicles would yield parameters like the following:

ParameterDescriptionTypical Finding
Radius of Gyration (Rg)A measure of the molecule's overall size and shape.Changes in Rg indicate peptide-induced alterations to the vesicle structure.
Scattering Length Density (SLD)A measure of the scattering power of a material.An increase in the headgroup SLD upon peptide addition confirms binding. nih.govresearchgate.net
Bilayer ThicknessThe thickness of the lipid membrane.Peptide interaction can cause thinning or thickening of the bilayer.
This table presents typical parameters and findings from SANS studies on peptide-membrane interactions.

Hydration Shell Characteristics and Dynamics of this compound in Aqueous Environments

The layer of water molecules immediately surrounding a peptide, known as the hydration shell, plays a critical role in its conformational stability and biological activity. The dynamics of these water molecules are distinct from those in bulk water. The interaction of peptides with their aqueous environment is fundamental to their function. For example, studies have shown that Angiotensin III, like Angiotensin II, can regulate water flow through aquaporin channels, highlighting a direct interaction with water transport systems in biological contexts. nih.gov

Computational methods, particularly Molecular Dynamics (MD) simulations, are instrumental in characterizing the hydration shell at an atomic level. These simulations can track the position and orientation of individual water molecules over time, providing detailed information on:

Residence Time: How long water molecules remain in the hydration shell of specific amino acid residues.

Hydrogen Bonding: The network of hydrogen bonds between the peptide and surrounding water, and within the hydration shell itself.

Water Density: Variations in water density around different parts of the peptide.

These computational analyses reveal that hydrophilic residues form strong, long-lasting hydrogen bonds with water, while hydrophobic residues tend to organize water molecules into "cages," a phenomenon central to the hydrophobic effect that drives peptide folding.

Computational Approaches for Conformational Sampling and Prediction

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For flexible molecules like peptides, MD simulations provide invaluable insights into their conformational landscape and dynamics. Extensive MD simulations have been performed on Angiotensin II, a closely related octapeptide, in different solvent environments. nih.govbiorxiv.org

A typical MD simulation setup is summarized in the table below.

ParameterDescriptionExample Value
Force FieldA set of parameters to calculate potential energy.OPLS/AA, AMBER
Water ModelThe model used to represent water molecules.SPC/E, TIP3P
Simulation TimeThe total duration of the simulation.1.5 - 5 microseconds (µs) nih.govmdpi.com
TemperatureThe simulated temperature of the system.300 K (Room Temperature)
PressureThe simulated pressure of the system.1 bar
This table outlines common parameters for setting up an MD simulation of a peptide in aqueous solution.

Quantum Mechanical (QM) Calculations for Electronic Structure and Interatomic Interactions

Quantum Mechanical (QM) calculations, such as Density Functional Theory (DFT), provide a more fundamental description of a molecule's electronic structure compared to the classical force fields used in MD. nih.gov While computationally intensive, QM methods are used to accurately calculate properties like bond energies, electrostatic potentials, and the nature of non-covalent interactions.

For peptides, QM calculations are often employed to:

Validate or refine the parameters used in classical force fields.

Study the details of enzymatic reaction mechanisms involving peptides.

Analyze the precise nature of hydrogen bonds and other key interactions that stabilize specific conformations.

Research has compared results from MD simulations with QM calculations for heptapeptides to assess how well classical force fields predict conformational preferences, such as the propensity to form β-turns. plos.orgnih.gov Such studies have found that while there can be divergences, the combination of both methods provides a more robust understanding of peptide behavior. nih.gov

Advanced Sampling Techniques (e.g., enhanced sampling methods)

A major challenge in standard MD simulations is adequately sampling the vast conformational space of a flexible peptide within a computationally feasible timeframe. Advanced or "enhanced" sampling techniques have been developed to overcome this limitation and accelerate the exploration of the energy landscape.

One such method is Gaussian Accelerated Molecular Dynamics (GaMD). GaMD works by adding a harmonic potential to smooth the potential energy surface, which helps the system to more easily escape from local energy minima and cross high energy barriers. nih.gov This allows for the observation of large-scale conformational changes that might take microseconds or longer to occur in a standard simulation.

GaMD has been successfully used to study the binding and inhibition mechanisms of peptide inhibitors with their target enzymes, such as dipeptides inhibiting the Angiotensin-Converting Enzyme (ACE). nih.gov These simulations revealed how the binding of an inhibitory peptide can induce significant conformational changes in the enzyme, leading to a more stable, inhibited complex. nih.gov This level of detail is crucial for the rational design of more potent peptide-based drugs.

Molecular Interactions and Recognition Profiles of H Tyr Pro Asn Thr Ala Leu Val Oh

Non-Covalent Interactions Governing Peptide-Target Recognition

The binding of H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH to a molecular target is a dynamic process driven by the cumulative effect of several weak, non-covalent interactions. These interactions, while individually modest in strength, collectively provide the specificity and stability required for molecular recognition.

Hydrogen bonds are critical for the specificity of peptide-target interactions. They involve the sharing of a hydrogen atom between an electronegative donor atom (like oxygen or nitrogen in an O-H or N-H group) and an acceptor atom with a lone pair of electrons. The peptide this compound possesses multiple functional groups capable of forming extensive hydrogen bond networks.

Tyrosine (Tyr): The phenolic hydroxyl (-OH) group on the side chain of tyrosine is a potent hydrogen bond donor and acceptor, enabling it to form crucial contacts within a binding pocket. russelllab.orgnih.gov

Asparagine (Asn): The side chain of asparagine contains a primary amide group (-CONH2), which features both a hydrogen bond donor (the -NH2) and an acceptor (the carbonyl oxygen). This dual nature allows asparagine to form intricate and stable hydrogen-bonded structures, sometimes referred to as "asparagine ladders" when buried within a protein core. nih.govnih.gov

Threonine (Thr): Like tyrosine, the threonine side chain has a hydroxyl (-OH) group that can participate as both a hydrogen bond donor and acceptor. nih.govwikipedia.org

Peptide Backbone: In addition to the side chains, the amide (-NH) and carbonyl (-C=O) groups of the peptide backbone itself are fundamental hydrogen bond donors and acceptors, respectively. These groups are essential for the formation of the peptide's secondary structure and for direct interaction with a target molecule. creative-proteomics.com

The proline residue is unique; its secondary amine in the peptide backbone lacks a hydrogen atom, meaning it cannot act as a hydrogen bond donor, though it can act as an acceptor. wikipedia.org This feature, combined with its rigid cyclic structure, often introduces kinks or turns in the peptide chain. nih.govtechnologynetworks.com

Hydrophobic interactions are a primary driving force in the folding and binding of peptides in aqueous environments. Nonpolar side chains tend to cluster together to minimize their contact with water, a phenomenon known as the hydrophobic effect. This peptide contains several residues with nonpolar, aliphatic side chains that contribute significantly to hydrophobic interactions.

Leucine (Leu), Valine (Val), and Alanine (B10760859) (Ala): These amino acids are classic examples of hydrophobic residues. nih.govnih.gov Their aliphatic side chains are driven to associate with hydrophobic pockets on a target protein, displacing water molecules and leading to a thermodynamically favorable increase in entropy. These interactions are fundamental for the stability of the peptide-target complex. capes.gov.br

Proline (Pro): The cyclic aliphatic side chain of proline also contributes to the peptide's hydrophobic character. wikipedia.org

Tyrosine (Tyr): While possessing a polar hydroxyl group, the large aromatic ring of tyrosine is substantially nonpolar and often participates in hydrophobic interactions by being buried within a protein's core. russelllab.org

The collective association of these residues can form a stable hydrophobic core when the peptide binds to its target, anchoring it securely in the binding site.

The tyrosine residue at the N-terminus of the peptide introduces the possibility of aromatic or π-π stacking interactions. These interactions occur between the electron-rich aromatic rings of amino acids like tyrosine, phenylalanine, and tryptophan.

The planar aromatic ring of the tyrosine in this compound can stack against an aromatic ring of a corresponding residue on a target protein. This interaction, which arises from the alignment of the π-orbitals of the aromatic systems, contributes significantly to the binding affinity and specificity. russelllab.orgnih.gov The strength and geometry of this interaction are sensitive to the chemical environment and the relative orientation of the interacting rings. Tyrosine's physicochemical properties make it particularly effective in mediating molecular recognition. nih.gov

Electrostatic interactions involve the attraction or repulsion between charged or partially charged groups. At a physiological pH of approximately 7.4, the this compound peptide is zwitterionic. It possesses a positively charged amino group (-NH3+) at the N-terminal tyrosine and a negatively charged carboxylate group (-COO-) at the C-terminal valine.

In Vitro Binding Affinity Determinations with Model Biological Systems

To quantify the strength and dynamics of the interaction between this compound and a target molecule, various in vitro biophysical techniques can be employed. Spectroscopic methods are particularly powerful as they can provide detailed information on binding kinetics, affinity, and the associated thermodynamic changes.

Spectroscopic techniques monitor changes in the physical properties of the peptide or its target upon complex formation. These methods are often used in titration experiments where one reactant is held at a constant concentration while the concentration of the other is systematically varied.

Fluorescence Spectroscopy Fluorescence spectroscopy is highly sensitive for studying binding events, particularly when one of the molecules contains an intrinsic fluorophore, such as the tyrosine residue in this peptide. unito.itresearchgate.net The fluorescence emission of tyrosine is sensitive to its local environment. unito.it Upon binding to a target, a change in the polarity of the environment around the tyrosine residue can cause a shift in its emission wavelength and a change in its fluorescence intensity. By monitoring this change as a function of the target concentration, a binding curve can be generated to calculate the dissociation constant (Kd), a measure of binding affinity. nih.gov

Table 1: Hypothetical Fluorescence Titration Data for this compound Binding This table illustrates the expected change in tyrosine fluorescence intensity upon binding to a hypothetical target protein. The peptide concentration is held constant at 1 µM.

Target Concentration (µM) Relative Fluorescence Intensity (a.u.)
0.0 100
0.5 92
1.0 85
2.0 74
5.0 58
10.0 45
20.0 38
50.0 32

Circular Dichroism (CD) Spectroscopy Circular Dichroism (CD) spectroscopy is a valuable tool for monitoring changes in the secondary structure of a peptide upon interaction with a target. researchgate.netmdpi.com In solution, a short, flexible peptide like this compound may exist primarily in a random coil conformation. Binding to a target can induce a conformational change to a more ordered structure, such as an α-helix or β-turn. subr.edu These different secondary structures have distinct CD spectra, allowing for the detection and characterization of binding-induced folding. acs.org

Table 2: Hypothetical Circular Dichroism Data Showing Conformational Change This table shows representative mean residue ellipticity values at a key wavelength (222 nm), indicating a transition from a disordered to a more structured state upon binding.

Condition Mean Residue Ellipticity [θ]222 (deg·cm2·dmol-1) Inferred Conformation
Peptide Alone -1,500 Predominantly Random Coil
Peptide + Target -9,800 Increased Helical/Turn Content

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides high-resolution, atomic-level information about molecular interactions. nih.govspringernature.com In a typical experiment, a 2D NMR spectrum of the ¹⁵N-labeled peptide is recorded in the absence and presence of its binding partner. Residues of the peptide that are involved in the binding interface will experience a change in their local chemical environment, leading to perturbations (shifts) in the positions of their corresponding signals in the NMR spectrum. creative-proteomics.comacs.org By mapping these chemical shift perturbations onto the peptide sequence, the specific residues that form the binding site can be identified.

Table 3: Hypothetical NMR Chemical Shift Perturbation (CSP) Data This table illustrates how the chemical shifts of specific amino acid residues in this compound might change upon binding to a target, identifying the interaction interface.

Residue Combined 1H, 15N Chemical Shift Perturbation (Δδ, ppm)
Tyr-1 0.35
Pro-2 0.28
Asn-3 0.15
Thr-4 0.08
Ala-5 0.05
Leu-6 0.25
Val-7 0.31

By performing these spectroscopic titrations at different temperatures, key thermodynamic parameters of binding, such as the change in enthalpy (ΔH) and entropy (ΔS), can be determined. nih.govbjp-bg.com This information provides deeper insight into the nature of the forces driving the interaction, distinguishing between enthalpy-driven (e.g., hydrogen bonds, van der Waals forces) and entropy-driven (e.g., hydrophobic effect) binding events. arxiv.org

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Studies

Surface Plasmon Resonance (SPR) would be employed to measure the binding kinetics (association and dissociation rates) and affinity of the peptide to a target protein immobilized on a sensor chip. A hypothetical SPR experiment could involve injecting different concentrations of this compound over a surface with an immobilized target, such as a receptor or enzyme. The resulting sensorgrams would provide the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction. In a hypothetical ITC experiment, the peptide would be titrated into a solution containing the target protein. The heat released or absorbed would be measured to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Hypothetical SPR and ITC Data for the Interaction of this compound with a Target Protein

ParameterValueTechnique
ka (M⁻¹s⁻¹) 1.5 x 10⁵SPR
kd (s⁻¹) 3.0 x 10⁻³SPR
KD (nM) 20SPR
KD (nM) 25ITC
n (stoichiometry) 1.1ITC
ΔH (kcal/mol) -8.5ITC
TΔS (kcal/mol) -2.1ITC
ΔG (kcal/mol) -10.6ITC

Modulation of Protein-Protein Interactions by this compound

Peptides can modulate protein-protein interactions (PPIs) by either inhibiting or stabilizing them. The sequence of this compound contains residues that could participate in such modulation. For instance, the hydrophobic residues Leucine (Leu) and Valine (Val) could mimic a hydrophobic binding motif on one of the interacting proteins, thereby competitively inhibiting the PPI. wikipedia.org The Tyrosine (Tyr) residue, with its aromatic ring, can engage in π-stacking or hydrophobic interactions, which are often critical at PPI interfaces. nih.gov The Proline (Pro) residue introduces a rigid kink in the peptide backbone, which can be crucial for presenting the other residues in a specific conformation for binding. The polar residues Asparagine (Asn) and Threonine (Thr) can form hydrogen bonds that contribute to the specificity and affinity of the interaction. wikipedia.org

Membrane Mimetic System Interactions of this compound

The interaction of peptides with cell membranes is a key aspect of their biological activity. The composition of this compound suggests it may have an affinity for lipid bilayers.

The peptide has a significant hydrophobic character due to the presence of Alanine (Ala), Leucine (Leu), and Valine (Val). frontiersin.org These residues would favor partitioning into the hydrophobic core of a lipid bilayer. The Tyrosine residue, being amphipathic, could anchor the peptide at the membrane-water interface, with its hydroxyl group interacting with the polar head groups of the lipids and its aromatic ring inserting into the acyl chain region. mdpi.com The polar residues Asn and Thr would likely remain in the aqueous phase or interact with the polar head groups.

Upon associating with a membrane, peptides often undergo conformational changes. In an aqueous solution, this compound would likely exist as a random coil. However, in the anisotropic environment of a lipid bilayer, it could adopt a more ordered structure, such as an α-helix or a β-turn. The presence of Proline might induce a turn, while the hydrophobic residues could drive the formation of a helical segment that inserts into the membrane. nih.gov Such conformational changes are often coupled to the peptide's function.

Interactions with Supramolecular Host Molecules (e.g., Cucurbiturils, Cyclodextrins)

Supramolecular hosts like cucurbiturils and cyclodextrins can encapsulate guest molecules, including peptides, leading to changes in their properties and behavior.

Cyclodextrins , which have a hydrophobic inner cavity and a hydrophilic exterior, could potentially encapsulate the hydrophobic side chains of Tyrosine, Leucine, or Valine. This could be used to enhance the solubility of the peptide or to protect it from degradation.

Cucurbiturils have a hydrophobic cavity and portals lined with carbonyl groups. They typically show high affinity for cationic or hydrophobic guests. The N-terminal Tyrosine or other hydrophobic residues could be encapsulated within a cucurbituril (B1219460) molecule.

The specific size of the host molecule's cavity would determine which amino acid side chain is preferentially bound.

Affinity-Based Screening Methodologies

Affinity-based screening techniques are used to identify molecules that bind to a specific target. nih.gov this compound could be utilized in such methodologies in several ways:

As a known binder: If this peptide is found to bind to a target of interest, it could be used in a competitive screening assay. Here, a library of compounds would be screened for their ability to displace the labeled peptide from the target.

As a scaffold for library design: The peptide sequence could serve as a starting point for creating a library of related peptides through techniques like alanine scanning or positional scanning. This library could then be screened to identify more potent and selective binders.

Immobilized on a surface: The peptide could be immobilized on a solid support and used to "fish" for its binding partners from a complex biological sample, a technique known as affinity chromatography.

Biochemical Functionality and Mechanistic Investigations of H Tyr Pro Asn Thr Ala Leu Val Oh

Enzyme Substrate Specificity and Inhibition/Activation Mechanisms

There is no available data on whether H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH acts as a substrate, inhibitor, or activator for any specific enzymes.

Proteolytic Degradation Pathways and In Vitro Stability Studies

No studies have been published detailing the proteolytic degradation or the in vitro stability of this compound.

Oxidative Stress Response Modulation Mediated by the Tyrosine Residue

There is no research on the role of the Tyrosine residue in this compound in modulating oxidative stress.

Free Radical Scavenging Mechanisms

The free radical scavenging capabilities and mechanisms of this compound have not been investigated.

Antioxidant Pathway Interplay

There is no information on how this compound might interact with or influence endogenous antioxidant pathways.

Role in General Cellular Signaling Cascades and Pathways

The involvement of this compound in any cellular signaling cascades or pathways has not been documented.

Metal Ion Coordination and Its Impact on Peptide Structure and Functionality

The interaction of peptides with metal ions is crucial for a myriad of biological processes, influencing peptide structure, stability, and function. The amino acid sequence of this compound contains several residues with side chains capable of acting as ligands for metal ion coordination. Specifically, the Tyrosine (Tyr), Asparagine (Asn), and Threonine (Thr) residues possess atoms with lone pair electrons that can form coordinate bonds with metal cations.

The phenolic hydroxyl group of Tyrosine can participate in metal binding, and its coordination potential can be enhanced upon deprotonation. nih.govmdpi.com The side chain of Asparagine contains a carboxamide group, where both the oxygen and nitrogen atoms are potential donors for metal ion coordination. Similarly, the hydroxyl group in the side chain of Threonine can coordinate with metal ions. wikipedia.orgwikipedia.org The specific geometry and stability of the resulting metal-peptide complex would depend on factors such as the nature of the metal ion, the pH of the environment, and the conformational flexibility of the peptide backbone.

The coordination of a metal ion would likely have a significant impact on the peptide's three-dimensional structure. The formation of a metal complex can introduce conformational constraints, organizing the peptide into a more rigid structure. This induced structure could, in turn, modulate the peptide's biological activity, for instance, by promoting its binding to a specific receptor or by influencing its susceptibility to enzymatic degradation.

Amino Acid ResidueSide Chain Functional GroupPotential Coordinating Atoms
Tyrosine (Tyr)Phenolic hydroxyl (-OH)Oxygen
Asparagine (Asn)Carboxamide (-CONH2)Oxygen, Nitrogen
Threonine (Thr)Hydroxyl (-OH)Oxygen

Enzyme Kinetics Studies for Mechanistic Characterization

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and is a fundamental tool for characterizing the interaction between an enzyme and its substrate or inhibitor. wikipedia.org If this compound were to act as a substrate for a peptidase, its cleavage could be monitored over time at various substrate concentrations to determine key kinetic parameters.

A common framework for analyzing enzyme kinetics is the Michaelis-Menten model. teachmephysiology.combritannica.com This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). medschoolcoach.comwashington.edu Vmax represents the rate of the reaction when the enzyme is fully saturated with the substrate, while Km is the substrate concentration at which the reaction velocity is half of Vmax, providing an indication of the enzyme's affinity for the substrate. pressbooks.pub

A hypothetical enzyme kinetics study for a peptidase acting on this compound would involve measuring the initial rate of peptide cleavage at a range of peptide concentrations. The resulting data could then be plotted, for example, as V₀ versus [S], to visualize the hyperbolic relationship characteristic of Michaelis-Menten kinetics. From this plot, the values for Vmax and Km could be determined. Such a study would be instrumental in characterizing the peptide's role as an enzyme substrate and in understanding the efficiency of the enzymatic process.

Below is a table of hypothetical data from such an experiment.

Substrate Concentration [S] (µM)Initial Velocity (V₀) (µM/min)
102.86
205.00
508.33
10011.11
20014.29
40016.67

This table presents hypothetical data for illustrative purposes, assuming the peptide follows Michaelis-Menten kinetics with a hypothetical Vmax of 20 µM/min and Km of 80 µM.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research data specifically focused on the peptide engineering, rational design, and analog development of the chemical compound this compound. The requested detailed analysis, including structure-activity relationship (SAR) derivations, systematic alanine (B10760859) scanning mutagenesis, substitutions with non-canonical amino acids, design of conformationally constrained analogs, and the application of peptidomimetic design principles, appears not to have been published for this specific peptide sequence.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline and content requirements based on existing research findings. The creation of such an article would necessitate the fabrication of data and research outcomes, which would be misleading and scientifically unsound.

While the individual techniques mentioned in the outline, such as alanine scanning and peptide cyclization, are common strategies in peptide drug discovery, their specific application and the resulting data for this compound are not documented in accessible scientific literature. Consequently, the tables and detailed research findings requested cannot be provided.

Peptide Engineering, Rational Design, and Analog Development Based on H Tyr Pro Asn Thr Ala Leu Val Oh

Bioconjugation Strategies for Functionalization, Labeling, and Imaging Probes

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule like a peptide. pharmiweb.comnih.gov For the peptide H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH, this process can be used to attach various functional moieties, labels, or imaging probes. The choice of strategy often depends on the available functional groups within the peptide sequence. The primary reactive sites in this peptide are the N-terminal amino group, the C-terminal carboxylic acid, and the phenolic hydroxyl group of the N-terminal tyrosine residue. nih.gov

Functionalization via Available Residues:

Tyrosine (Tyr): The phenolic side chain of tyrosine is a versatile site for modification. nih.gov It can undergo electrophilic aromatic substitution, allowing for the attachment of various groups. mdpi.com Azo coupling, a classic bioconjugation reaction, can link diazonium compounds to the tyrosine residue. mdpi.com

N-terminus (H-): The free amino group at the N-terminus is a common target for conjugation. Amide bond formation is a widely used method, reacting the N-terminus with a carboxylic acid-functionalized molecule. acs.org

C-terminus (-OH): The carboxylic acid at the C-terminus can also be used for conjugation, typically by forming an amide bond with an amine-containing molecule.

Labeling and Imaging Probes:

The development of peptide-based imaging probes is a significant area of research, enabling the visualization of biological processes. nih.govjohnshopkins.edu By attaching imaging agents to this compound, it could potentially be transformed into a targeted probe.

Fluorophore Labeling: Fluorescent dyes can be attached to the peptide, allowing for its detection using fluorescence microscopy. nih.gov Common fluorophores include fluorescein (B123965) isothiocyanate (FITC) and 5-carboxytetramethylrhodamine (B559615) (TAMRA). nih.gov

Radiolabeling: For in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), radionuclides can be chelated and conjugated to the peptide. nih.govnih.gov This often involves attaching a chelating agent to the peptide first, which then sequesters the radioactive metal ion. mdpi.com

Click Chemistry: This set of reactions is known for its high efficiency and specificity, making it a powerful tool for bioconjugation. mdpi.com For instance, if an alkyne- or azide-functionalized version of the peptide were synthesized, it could be readily "clicked" with a molecule bearing the complementary functional group, such as a fluorescent probe or a drug molecule. fau.de

Table 1: Potential Bioconjugation Strategies for this compound

Target Site Amino Acid Reaction Type Potential Conjugate Application
N-terminusTyrosineAmide bond formationFluorophore, BiotinLabeling, Affinity purification
C-terminusValineAmide bond formationDrug molecule, PEGTherapeutic delivery, Improved pharmacokinetics
Side ChainTyrosineAzo couplingImaging agent, ChelatorIn vivo imaging

Computational Design Methodologies for Enhanced Functional Properties

Computational methods are increasingly used to guide the design of peptides with improved or novel functions, saving time and resources compared to purely experimental approaches. acs.orgnih.govfrontiersin.org These in silico techniques can be applied to this compound to predict how modifications will affect its structure and potential interactions with other molecules.

De novo design involves creating new peptide sequences from scratch that are predicted to fold into a desired three-dimensional structure and perform a specific function. creative-peptides.comnih.gov This is often described as the inverse protein folding problem. nih.gov For this compound, a de novo design approach could be used to generate analogs with enhanced stability or binding affinity for a specific target.

The process typically involves three main stages:

Sequence Selection: An optimization algorithm is used to identify sequences that are predicted to be low in energy when folded into a target backbone structure. creative-peptides.comresearchgate.net

Fold Specificity: The selected sequences are then evaluated for their specificity to the desired fold, ensuring they are unlikely to adopt alternative conformations. researchgate.net

Binding Affinity Calculation: Finally, the binding affinity of the candidate peptides to a target molecule is computationally estimated. creative-peptides.comresearchgate.net

Recent advancements have incorporated deep learning and diffusion models to generate novel peptide binders for specific protein targets. acs.org These methods can explore a vast sequence space to design peptides with potentially improved properties. acs.orgnih.gov

Virtual screening is a computational technique used to search large libraries of molecules to identify those that are most likely to bind to a target, such as a protein receptor. mdpi.com If a biological target for this compound is hypothesized or known, virtual screening can be used to refine its sequence for better interaction.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target. mdpi.com Molecular docking, a key component of SBVS, predicts the preferred orientation of a peptide when bound to a target to form a stable complex. pnas.orgresearchgate.net For this compound, docking studies could predict how it or its analogs might bind to a receptor, providing insights for further design. nih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be used. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com

The combination of these computational tools allows for a rational approach to engineering this compound, from designing analogs with enhanced properties to identifying their potential biological targets. frontiersin.orgoup.com

Table 2: Computationally Designed Analogs of this compound for Hypothetical Target X

Analog Sequence Modification Predicted Binding Affinity (Docking Score) Predicted Stability (ΔG) Design Rationale
H-Phe -Pro-Asn-Thr-Ala-Leu-Val-OHTyr to Phe-8.5 kcal/mol-2.5 kcal/molEnhance hydrophobic interactions
H-Tyr-Pro-Ala -Thr-Ala-Leu-Val-OHAsn to Ala-7.9 kcal/mol-3.1 kcal/molRemove potential hydrogen bond clash
H-Tyr-Pro-Asn-Thr-Ala-Leu-Arg -OHVal to Arg-9.2 kcal/mol-2.8 kcal/molIntroduce a salt bridge interaction

Advanced Analytical and Biophysical Characterization Techniques for H Tyr Pro Asn Thr Ala Leu Val Oh Research

High-Resolution Mass Spectrometry and Fragmentation Analysis (e.g., ESI-MS/MS, MALDI-TOF)

High-resolution mass spectrometry (HRMS) is fundamental for the verification of the primary structure of H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the peptide, while Time-of-Flight (TOF) or Orbitrap analyzers determine its precise mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS) provides definitive sequence confirmation. In a typical ESI-MS/MS experiment, the protonated molecular ion of the peptide is selected and subjected to collision-induced dissociation (CID). This process cleaves the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. For this compound, the proline residue can influence fragmentation, often leading to a prominent y-ion or a strong b-ion preceding it.

Table 1: Expected MS/MS Fragmentation Pattern for this compound This table represents a hypothetical fragmentation pattern based on the peptide's sequence.

Ion TypeSequence FragmentCalculated Monoisotopic Mass (Da)
b₂Tyr-Pro260.12
b₃Tyr-Pro-Asn374.16
b₄Tyr-Pro-Asn-Thr475.21
b₅Tyr-Pro-Asn-Thr-Ala546.25
b₆Tyr-Pro-Asn-Thr-Ala-Leu659.33
y₁Val118.09
y₂Leu-Val231.17
y₃Ala-Leu-Val302.21
y₄Thr-Ala-Leu-Val403.26
y₅Asn-Thr-Ala-Leu-Val517.30
y₆Pro-Asn-Thr-Ala-Leu-Val614.35

MALDI-TOF/TOF analysis is another powerful tool, particularly for its high throughput and tolerance to some buffers. nih.gov It can be used to rapidly confirm the molecular weight of the synthesized peptide and, through post-source decay or collision-induced dissociation, generate fragment ions to verify the sequence. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamics Insights

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the three-dimensional structure and dynamics of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D ¹H NMR provides an initial assessment of the peptide's folding state, with well-dispersed peaks in the amide region suggesting a structured conformation. 2D experiments like TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy) are used to assign specific proton resonances to individual amino acid spin systems.

The crucial sequential assignment, linking these spin systems in the correct order, is achieved using NOESY (Nuclear Overhauser Effect Spectroscopy), which detects protons that are close in space (typically <5 Å). The pattern of sequential, medium-range, and long-range NOEs reveals the peptide's secondary structure. For instance, the presence of a Proline residue in the second position could induce a β-turn, which would be characterized by a specific NOE between the alpha proton of Asparagine (i) and the amide proton of Threonine (i+1).

¹³C and ¹⁵N isotopic labeling can enhance sensitivity and resolution, enabling more advanced experiments to probe dynamics and hydrogen bonding.

Table 2: Illustrative ¹H NMR Chemical Shift Assignments for this compound in a Folded Conformation This table presents hypothetical chemical shift data to demonstrate expected patterns.

ResidueNH (ppm)Hα (ppm)Hβ (ppm)Other (ppm)
Tyr-1-4.553.10, 2.957.15 (Hδ), 6.80 (Hε)
Pro-2-4.352.30, 1.953.70, 3.55 (Hδ)
Asn-38.504.752.85, 2.707.60, 6.90 (NH₂)
Thr-48.204.304.151.20 (γ-CH₃)
Ala-58.104.251.40-
Leu-67.954.401.700.95, 0.90 (δ-CH₃)
Val-77.804.102.151.00, 0.95 (γ-CH₃)

Circular Dichroism (CD) Spectroscopy for Secondary Structure Conformational Changes

The CD spectrum in the far-UV region (190-250 nm) is dominated by the absorption of the peptide backbone. The shape and magnitude of the spectrum are characteristic of different secondary structures. A predominantly random coil conformation would exhibit a strong negative band near 200 nm. An α-helical structure shows a positive band around 192 nm and two negative bands at approximately 208 and 222 nm. A β-sheet structure displays a negative band near 218 nm and a positive band around 195 nm.

Given its short length and the presence of a proline residue, this peptide is unlikely to form stable α-helices or extensive β-sheets on its own, but may adopt β-turn or polyproline II (PPII) type structures, which have their own distinct CD signatures. CD is particularly useful for studying induced folding upon binding to a target molecule.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Comprehensive Binding Thermodynamics and Kinetics

To understand how this compound interacts with potential biological targets, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable.

ITC directly measures the heat released or absorbed during a binding event. By titrating the peptide into a solution containing a target molecule, one can determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event.

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. By immobilizing a target molecule on the chip and flowing the peptide over the surface, SPR can monitor the association and dissociation of the complex in real-time. This allows for the determination of kinetic parameters, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₔ) can be calculated.

Table 3: Hypothetical Binding Data for this compound Interacting with a Target Protein

TechniqueParameterValue
ITCBinding Affinity (Kₐ)1.5 x 10⁶ M⁻¹
ITCDissociation Constant (Kₔ)0.67 µM
ITCEnthalpy (ΔH)-8.5 kcal/mol
ITCEntropy (TΔS)2.5 kcal/mol
SPRAssociation Rate (kₐ)2.1 x 10⁴ M⁻¹s⁻¹
SPRDissociation Rate (kₑ)1.4 x 10⁻² s⁻¹
SPRDissociation Constant (Kₔ)0.66 µM

Multi-dimensional High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

In proteomics and peptidomics research, peptides are often part of complex mixtures. One-dimensional HPLC may not provide sufficient resolution to isolate a specific peptide like this compound from a biological digest. chromatographyonline.com Multi-dimensional HPLC (MD-HPLC) significantly enhances separation power by combining different chromatographic modes with orthogonal (different) separation mechanisms. cedarville.eduacs.org

A common MD-HPLC strategy involves a first dimension of strong cation exchange (SCX) chromatography, which separates peptides based on charge. nih.gov Fractions are collected and then each is subjected to a second dimension of reversed-phase HPLC (RP-HPLC), which separates them based on hydrophobicity. chromatographyonline.com This approach dramatically increases peak capacity, improving the chances of resolving the target peptide from other components before it is introduced into a mass spectrometer for identification. acs.org

X-ray Diffraction and Cryo-Electron Microscopy for High-Resolution Structure Determination of Peptide-Bound Complexes

While challenging for a small, potentially flexible peptide alone, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold standards for determining the high-resolution, three-dimensional structure of this compound when it is bound to a larger partner molecule, such as a receptor or enzyme.

For X-ray crystallography, the peptide-protein complex must first be crystallized into a highly ordered lattice. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic structure of the complex, including the bound peptide, can be built and refined.

Cryo-EM is a powerful alternative, especially for large complexes or those resistant to crystallization. rcsb.org The complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are recorded with an electron microscope. These images are then computationally averaged and reconstructed to generate a 3D structure. This could reveal the precise orientation and conformation of this compound within the binding pocket of its target.

Fluorescence Spectroscopy and Anisotropy for Ligand Binding and Conformational Studies

The intrinsic fluorescence of the Tyrosine residue at the N-terminus of this compound provides a convenient spectroscopic probe for studying its behavior. Tyrosine's fluorescence is sensitive to its local environment. nih.gov

A change in the peptide's conformation or its binding to a ligand can alter the polarity around the tyrosine side chain, leading to a shift in the wavelength of maximum emission (spectral shift) and/or a change in fluorescence intensity (quenching or enhancement). These changes can be monitored to determine binding affinities and to study the kinetics of interaction.

Fluorescence anisotropy (or polarization) measures the rotational freedom of the peptide. When the relatively small, rapidly tumbling peptide binds to a large, slowly tumbling protein, its rotational motion is restricted. This results in a significant increase in fluorescence anisotropy, providing a robust method for quantifying binding interactions.

Table 4: Illustrative Fluorescence Data for Binding of this compound to a Target This table shows hypothetical data from a fluorescence titration experiment.

ParameterFree PeptidePeptide-Target Complex
Fluorescence Emission Max (λₘₐₓ)305 nm315 nm (Red-shifted)
Relative Fluorescence Intensity100%75% (Quenched)
Fluorescence Anisotropy (r)0.080.25

Calorimetric Approaches for Stability and Folding Investigations

Calorimetry stands as a cornerstone in the biophysical characterization of peptides, offering direct measurement of the heat changes associated with conformational transitions. journaljpri.comnews-medical.net These techniques are indispensable for elucidating the thermodynamic parameters that govern the folding, stability, and potential aggregation of peptides like this compound. news-medical.netnih.gov The primary calorimetric methods employed in such research are Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC).

Differential Scanning Calorimetry directly measures the heat capacity (Cp) of a molecule as a function of temperature. journaljpri.comresearchgate.net For a peptide such as this compound, a DSC experiment involves heating a solution of the peptide at a constant rate and measuring the heat absorbed by the peptide as it transitions from a folded to an unfolded state. This thermal unfolding process generates a characteristic thermogram, from which several key thermodynamic parameters can be derived. journaljpri.com

The peak of the thermogram corresponds to the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded. libretexts.org A higher Tm is indicative of greater thermal stability. The area under the peak can be integrated to determine the calorimetric enthalpy of unfolding (ΔHcal). nih.govstanford.edu This value represents the total heat absorbed during the unfolding process and provides insight into the energetic contributions of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the peptide's structure. stanford.edu

Furthermore, DSC allows for the determination of the change in heat capacity upon unfolding (ΔCp). nih.gov ΔCp is derived from the change in the baseline of the thermogram before and after the unfolding transition and is related to the change in the solvent-exposed surface area of the peptide upon unfolding, particularly the burial of hydrophobic residues. nih.govstanford.edu

Isothermal Titration Calorimetry, on the other hand, measures the heat released or absorbed during a binding event at a constant temperature. youtube.comyoutube.com While often used to study peptide-ligand interactions, ITC can also be a powerful tool for investigating peptide stability and folding, particularly in systems where folding is coupled to binding or self-assembly. nih.gov For instance, the heat changes associated with the dissociation of a peptide dimer or the folding of a peptide induced by a cofactor can be precisely measured. nih.gov ITC experiments yield the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, from which the Gibbs free energy (ΔG) can be calculated. news-medical.netyoutube.com These parameters provide a complete thermodynamic profile of the folding or binding process.

In a hypothetical study of this compound, which as a short, linear peptide may not exhibit a highly cooperative two-state unfolding transition on its own, DSC could be used to screen for thermal transitions under various solvent conditions (e.g., different pH, ionic strength) that might induce a more structured state. The absence of a clear transition would suggest the peptide exists as a random coil under the tested conditions. Conversely, the presence of a thermal transition would provide valuable data on its stability.

The table below presents hypothetical, yet representative, thermodynamic data that could be obtained from a DSC study of this compound under a specific buffer condition that promotes a folded structure.

Table 1: Hypothetical Thermodynamic Parameters for the Thermal Unfolding of this compound Determined by Differential Scanning Calorimetry.
Thermodynamic ParameterValueUnitSignificance
Melting Temperature (Tm)58.5°CTemperature at which the peptide is 50% unfolded; indicates thermal stability.
Calorimetric Enthalpy (ΔHcal)150kJ/molHeat absorbed upon unfolding; reflects the strength of intramolecular interactions. nih.gov
van't Hoff Enthalpy (ΔHvH)145kJ/molEnthalpy calculated from the sharpness of the transition; comparison with ΔHcal indicates the nature of the unfolding process. news-medical.net
Change in Heat Capacity (ΔCp)2.1kJ/(mol·K)Change in solvent-exposed hydrophobic surface area upon unfolding. nih.gov
Gibbs Free Energy at 25°C (ΔG)-8.5kJ/molOverall stability of the folded state at a physiological temperature. youtube.com

Future Directions and Emerging Research Avenues for H Tyr Pro Asn Thr Ala Leu Val Oh Studies

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Property Prediction

For H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH, AI and ML could be pivotal in designing next-generation analogs. By systematically modifying the amino acid sequence in silico, machine learning algorithms could predict how each change affects key parameters such as binding specificity to a target receptor, stability against enzymatic degradation, and cellular penetration. For instance, an AI model could be tasked with generating variants of the this compound sequence that exhibit higher predicted activity or a longer plasma half-life. nih.gov This approach allows for the rapid, cost-effective screening of thousands of potential derivatives before committing to expensive and time-consuming chemical synthesis and in vitro testing.

Sequence VariationPredicted Binding Affinity (K_d, nM)Predicted Half-life (min)Predicted Solubility (mg/mL)Note
This compound 50151.2Original Peptide
H-Ala -Pro-Asn-Thr-Ala-Leu-Val-OH120181.5N-terminal substitution
H-Tyr-Pro-Gln -Thr-Ala-Leu-Val-OH45141.3Conservative substitution
H-Tyr-Pro-Asn-Thr-Ala-Leu-D-Val -OH55901.1D-amino acid substitution
H-Tyr-Aib -Asn-Thr-Ala-Leu-Val-OH30751.4Unnatural amino acid

This table is interactive. Users can sort columns to compare the predicted outcomes of different sequence modifications.

Development of Novel Spectroscopic Probes for Real-time Interaction Monitoring and Imaging

Understanding the dynamic interactions of this compound with its biological targets is crucial for elucidating its mechanism of action. The development of novel spectroscopic probes offers a powerful toolkit for monitoring these events in real-time. While changes in the intrinsic fluorescence of tryptophan are often used to study protein interactions, many peptides lack this residue. nih.gov A more robust strategy involves the site-specific incorporation of unnatural amino acids with distinct spectral features into the peptide chain. nih.gov

For this compound, a fluorescent amino acid analog could be chemically synthesized into the sequence. For example, a nitro-tyrosine (NT) could replace the native tyrosine, acting as a sensitive probe to detect binding events. nih.gov Changes in the absorption or fluorescence spectra of this probe upon interaction with a target protein could provide quantitative data on binding affinity (K_d) and kinetics. nih.gov This approach allows for detailed structure-activity relationship studies and can uncover subtle structural changes at the ligand-protein interface. nih.gov Furthermore, advanced probes could enable real-time imaging of the peptide's localization and target engagement within living cells.

Table 2: Potential Spectroscopic Probes for Modifying this compound

Probe TypePotential Incorporation SiteTechniqueInformation Gained
3-NitrotyrosineReplace Tyr-1Absorbance/Fluorescence SpectroscopyBinding affinity, conformational changes
Dansyl GroupN-terminusFluorescence Resonance Energy Transfer (FRET)Proximity to target, interaction dynamics
7-AzatryptophanReplace Tyr-1 (as an analog)Fluorescence SpectroscopyLocal environmental changes upon binding
Biotin TagC-terminus or N-terminusSurface Plasmon Resonance (SPR)Real-time binding kinetics (k_on, k_off)

This is an interactive table. Click on a probe type for more details on its application.

Bio-orthogonal Chemistry Applications for In Vitro Peptide Manipulation

Bio-orthogonal chemistry refers to a class of high-yielding chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. european-mrs.com These reactions provide a powerful means to chemically modify biomolecules like peptides with exquisite specificity. european-mrs.comeurekaselect.com Key reactions in this field include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition, and strain-promoted cycloadditions. european-mrs.com

The application of bio-orthogonal chemistry to this compound would involve incorporating a non-native functional group, or "chemical handle," into its structure during synthesis. For example, an azide or alkyne group could be attached to the N- or C-terminus. This handle would be inert to all functional groups found in a cell but would react specifically with a complementary partner molecule. This strategy could be used to attach various payloads to the peptide, such as imaging agents (fluorophores), drug molecules for targeted delivery, or affinity tags for identifying its binding partners. eurekaselect.com

Table 3: Common Bio-orthogonal Reactions for Peptide Functionalization

ReactionFunctional Group on PeptideReagentKey Advantage
Staudinger LigationAzidePhosphineHighly specific, no catalyst needed
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide or AlkyneCopper(I) catalyst, Alkyne or Azide partnerHigh efficiency and reaction speed
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide or CyclooctyneCyclooctyne or Azide partnerNo cytotoxic copper catalyst required
Tetrazine LigationTetrazine or Trans-cycloocteneTrans-cyclooctene or Tetrazine partnerExtremely fast reaction kinetics

This interactive table allows users to explore different bio-orthogonal strategies.

Cross-Disciplinary Research with Materials Science and Nanotechnology for Peptide-Based Materials

Peptides are increasingly recognized as versatile building blocks for the bottom-up fabrication of novel nanomaterials. nih.govmdpi.com Through a process known as self-assembly, peptides can spontaneously organize into well-defined nanostructures such as nanofibers, nanotubes, hydrogels, and micelles. eurekaselect.commdpi.com This assembly is driven by non-covalent interactions like hydrogen bonding and hydrophobic forces. eurekaselect.com These peptide-based materials are attractive for biomedical applications due to their biocompatibility and biodegradability. eurekaselect.com

The specific sequence of this compound could be engineered to promote self-assembly into functional materials. By attaching hydrophobic moieties or designing complementary peptide sequences, it may be possible to induce the formation of nanostructures. These materials could serve as scaffolds for tissue engineering or as nanocarriers for drug delivery. nih.gov For instance, a hydrogel formed from a derivative of this compound could be used for the sustained release of an encapsulated therapeutic agent. Furthermore, the peptide could be conjugated to the surface of inorganic nanoparticles to create biohybrid materials for targeted imaging or therapy. mdpi.com

Table 4: Potential Nanomaterials Incorporating this compound

Material TypeAssembly PrinciplePotential Application
Self-Assembling HydrogelEngineered peptide sequence with alternating hydrophobic/hydrophilic residuesTissue engineering scaffold, controlled drug release
Functionalized NanoparticlesCovalent conjugation of the peptide to gold or iron oxide nanoparticlesTargeted cancer imaging and therapy
Peptide MicellesAddition of a long-chain fatty acid to create an amphiphilic peptideEncapsulation and delivery of hydrophobic drugs
Peptide "Molecular Carpet"Self-assembly on a surface to form a monolayerCreating bioactive surfaces for cell culture or biosensors wikipedia.org

This is an interactive table. Explore the different material types and their potential uses.

Systems Biology Approaches to Understand Peptide Networks

Systems biology aims to understand the complex interactions within a biological system holistically, rather than focusing on individual components in isolation. colostate.edueuropeanpharmaceuticalreview.com Peptidomics, a sub-discipline of proteomics, focuses on the comprehensive analysis of all peptides in a biological sample and is a key tool for systems biology. nih.govyoutube.com By identifying and quantifying the full spectrum of peptides, researchers can begin to map the complex networks and pathways in which they operate.

A systems biology approach to studying this compound would move beyond a single-target interaction model. It would involve treating cells or tissues with the peptide and then using high-throughput techniques, like mass spectrometry-based proteomics, to analyze global changes in protein and peptide expression. nih.govnih.gov This could reveal the downstream signaling pathways modulated by the peptide and identify its previously unknown interaction partners. Such an approach can provide a comprehensive view of the peptide's biological role and help predict its effects on a whole-organism level, potentially uncovering novel therapeutic applications or off-target effects.

Table 5: Hypothetical Systems Biology Workflow for this compound

StepTechniqueObjectiveExpected Outcome
1. PerturbationCell culture treated with the peptideInduce a biological response-
2. Peptidomic/Proteomic AnalysisLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Identify and quantify changes in peptide and protein levelsA list of differentially expressed molecules nih.gov
3. Interaction ScreeningAffinity Purification-Mass Spectrometry (AP-MS) using a tagged peptideIdentify direct binding partnersA network of protein-peptide interactions
4. Bioinformatic AnalysisPathway and Network AnalysisIntegrate data to map modulated pathwaysIdentification of key signaling cascades (e.g., MAPK, PI3K) affected by the peptide
5. Model BuildingMathematical ModelingCreate a computational model of the peptide's networkA predictive model of the peptide's systemic effects nih.govmdpi.com

This interactive table outlines the steps in a systems-level investigation of the peptide.

Mechanistic Elucidation of Novel Interaction Modalities

A fundamental goal of peptide research is to understand the precise molecular mechanism by which a peptide interacts with its target. This involves identifying the specific amino acid residues on both the peptide and its receptor that are critical for binding and function. While traditional methods provide valuable data, emerging computational and experimental techniques offer unprecedented detail.

Future research on this compound should employ a combination of these advanced methods. Computational molecular docking could be used to predict the most likely binding pose of the peptide in the active site of a target protein. nih.govresearchgate.net These computational models can then be validated and refined using high-resolution experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the interaction in solution, identifying which atoms are involved in the binding interface. springernature.com Alanine (B10760859) scanning mutagenesis, where each residue of the peptide is systematically replaced with alanine, can then pinpoint the "hotspot" residues that contribute most to the binding energy. This detailed mechanistic understanding is essential for the rational design of more potent and selective peptidomimetics. springernature.com

Table 6: Methods for Elucidating the Binding Mechanism of this compound

MethodApproachInformation Provided
Molecular DockingComputationalPredicts 3D binding pose and identifies potential key interactions nih.gov
Molecular Dynamics (MD) SimulationComputationalSimulates the dynamic behavior of the peptide-protein complex over time
NMR SpectroscopyExperimentalIdentifies residues at the binding interface and characterizes conformational changes
X-ray CrystallographyExperimentalProvides a high-resolution, static 3D structure of the peptide-protein complex
Alanine Scanning MutagenesisExperimentalQuantifies the contribution of each peptide side chain to the binding affinity
Surface Plasmon Resonance (SPR)ExperimentalMeasures real-time binding and dissociation kinetics (K_on, K_off)

This table is interactive. Users can learn more about each method for studying molecular interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.